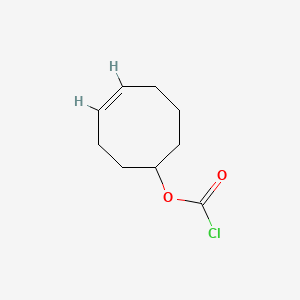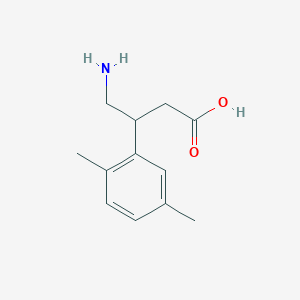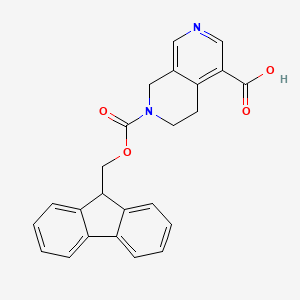
Cyclooct-4-en-1-yl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl chloroformate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclooctene, featuring a chloroformate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl chloroformate can be synthesized through the reaction of cyclooct-4-en-1-ol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of phosgene, a highly toxic reagent .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Formation of mixed anhydrides: Reaction with carboxylic acids.
Common Reagents and Conditions
Amines: For carbamate formation, typically in the presence of a base to absorb HCl.
Alcohols: For carbonate ester formation, also in the presence of a base.
Carboxylic acids: For mixed anhydride formation, again with a base to neutralize HCl.
Major Products Formed
Carbamates: Formed from reaction with amines.
Carbonate esters: Formed from reaction with alcohols.
Mixed anhydrides: Formed from reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl chloroformate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclooct-4-en-1-yl chloroformate involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloroformate group is highly reactive, allowing for the formation of carbamates, carbonate esters, and mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms, with the base present in the reaction mixture serving to neutralize the hydrochloric acid byproduct .
Comparación Con Compuestos Similares
Similar Compounds
Cyclooct-4-en-1-yl formate: Similar structure but lacks the chloroformate group, making it less reactive in certain chemical transformations.
Cyclooct-4-en-1-yl carbonate: Contains a carbonate group instead of a chloroformate group, leading to different reactivity and applications.
Uniqueness
Cyclooct-4-en-1-yl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable for introducing protective groups and facilitating complex chemical transformations .
Propiedades
Fórmula molecular |
C9H13ClO2 |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] carbonochloridate |
InChI |
InChI=1S/C9H13ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |
Clave InChI |
VNECEPOVYHUNFS-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)Cl |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)



methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
